3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-methyl-4-methylpiperidine (3C1M4MP), is a synthetic chemical compound with a wide range of applications in scientific research. It is a piperidine derivative and is structurally related to the neurotransmitter acetylcholine. 3C1M4MP has been used in a variety of laboratory experiments, including studies of neurochemical processes and drug pharmacology.
Scientific Research Applications
Synthesis and Biological Activity
- A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols, were tested for antimicrobial and antioxidant activities. These compounds showed lower biological activity compared to certain beta blockers, indicating their potential for further exploration in drug development (Čižmáriková et al., 2020).
Chemical Synthesis Techniques
- Studies have explored the synthesis of various derivatives of piperidinyl compounds for potential applications in analgesics. These efforts underline the versatility of piperidinyl derivatives in synthesizing compounds with potential therapeutic uses (Radl et al., 1999).
Material Science and Optics
- Novel chalcone derivative compounds synthesized for their third-order nonlinear optical properties demonstrate the potential of piperidinyl derivatives in developing materials for optical device applications. This indicates a possible avenue for the application of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one in creating materials with unique optical properties (Rahulan et al., 2014).
Nucleic Acid Research
- The synthesis and study of 4-hydroxymethyl-3-(alkylamino)acridines as models of a new class of DNA-intercalating–alkylating agents highlight the potential of piperidinyl derivatives in DNA research. These compounds could serve as scaffolds for designing drugs that interact with DNA, suggesting a research pathway that could be relevant for derivatives of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one (Charmantray et al., 2001).
properties
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHTPIFNSDZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.